molecular formula C22H18N2OS B2774813 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1706082-40-7

2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2774813
CAS No.: 1706082-40-7
M. Wt: 358.46
InChI Key: YSHQUUVDHNSIKJ-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound featuring a naphthalene ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach starts with the formation of the naphthalene derivative, followed by the introduction of the pyridine and thiophene moieties through a series of coupling reactions. Key steps may include:

    Naphthalene Derivative Formation: Starting with naphthalene, functionalize it to introduce a reactive group such as a halide or boronic acid.

    Coupling Reactions: Use Suzuki or Stille coupling reactions to attach the pyridine and thiophene rings. These reactions often require palladium catalysts and specific ligands to ensure high yields and selectivity.

    Amidation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using reagents like acetic anhydride or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings suggests possible interactions with biological macromolecules.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure may be optimized to enhance its activity against specific biological targets, such as cancer cells or pathogens.

Industry

In materials science, this compound could be used in the development of organic semiconductors or as a precursor for the synthesis of advanced polymers with specific electronic properties.

Mechanism of Action

The mechanism by which 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity through binding interactions. The naphthalene and thiophene rings could facilitate π-π stacking interactions, while the pyridine ring might engage in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a different position of the thiophene ring.

    2-(naphthalen-1-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Replacing the thiophene ring with a furan ring.

Uniqueness

The unique combination of naphthalene, thiophene, and pyridine rings in 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide provides distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential interactions with biological targets highlight its significance in research and industry.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c25-22(11-18-6-3-5-17-4-1-2-7-21(17)18)24-13-16-10-20(14-23-12-16)19-8-9-26-15-19/h1-10,12,14-15H,11,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHQUUVDHNSIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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